molecular formula C9H14N2O2 B1272341 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 436086-92-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B1272341
CAS No.: 436086-92-9
M. Wt: 182.22 g/mol
InChI Key: JQGMPUXUJVGEAE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 2-methylpropanoic acid moiety attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the desired product.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
  • Temperature: 80-100°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors associated with various diseases.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as thermal stability or conductivity.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole ring can interact with the active site of the enzyme or receptor through hydrogen bonding, hydrophobic interactions, or π-π stacking. The 2-methylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with the target.

Comparison with Similar Compounds

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    3-(1H-pyrazol-1-yl)-2-methylpropanoic acid: Lacks the methyl groups at positions 3 and 5 of the pyrazole ring, which may affect its reactivity and binding affinity.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks the methyl group at the 2-position of the propanoic acid moiety, which may influence its solubility and bioavailability.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethylpropanoic acid: Contains an ethyl group instead of a methyl group at the 2-position of the propanoic acid moiety, which may alter its chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(9(12)13)5-11-8(3)4-7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMPUXUJVGEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374428
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436086-92-9
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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